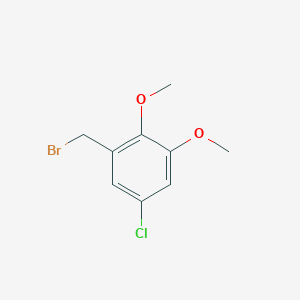
1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group, a chlorine atom, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene can be synthesized through a multi-step process involving the bromination of 5-chloro-2,3-dimethoxytoluene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation: The compound can undergo oxidation reactions to form aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is 5-chloro-2,3-dimethoxytoluene.
Scientific Research Applications
1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of functionalized materials with specific properties for use in electronics and photonics.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene primarily involves its reactivity at the bromomethyl group. The bromomethyl group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The presence of electron-donating methoxy groups and an electron-withdrawing chlorine atom on the benzene ring influences the compound’s reactivity and stability.
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure but lacks the chlorine and methoxy substituents.
1-Bromo-2,3-dimethoxybenzene: Lacks the chlorine substituent.
5-Chloro-2,3-dimethoxytoluene: Lacks the bromomethyl group.
Properties
Molecular Formula |
C9H10BrClO2 |
|---|---|
Molecular Weight |
265.53 g/mol |
IUPAC Name |
1-(bromomethyl)-5-chloro-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
XJHUUYYVOGEQTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


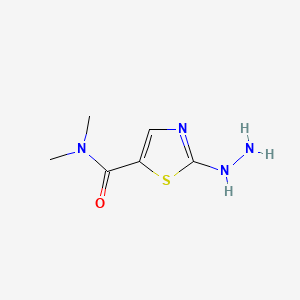


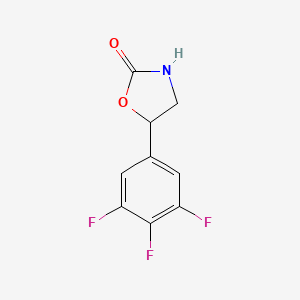

![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)

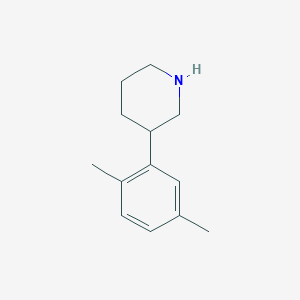
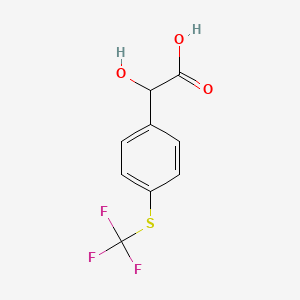
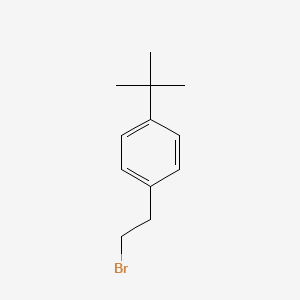
![1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13599479.png)
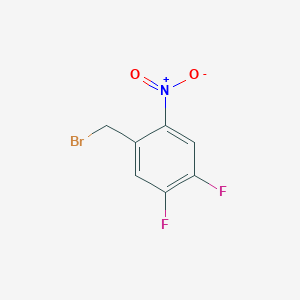
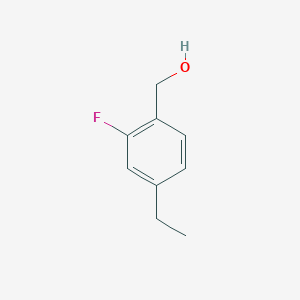
![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
